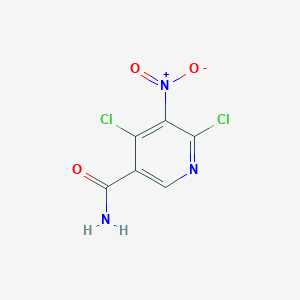
Methyl 3-amino-6-chloropicolinate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Methyl 3-amino-6-chloropicolinate consists of a pyridine ring substituted with a methyl ester, an amino group, and a chlorine atom . The molecular weight is 186.59 g/mol . The InChI code is1S/C7H7ClN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 . Physical And Chemical Properties Analysis
Methyl 3-amino-6-chloropicolinate is a solid at room temperature . It has a molecular weight of 186.59 g/mol . The compound is soluble in polar solvents such as water and ethanol. It has a topological polar surface area of 65.2 Ų .Wissenschaftliche Forschungsanwendungen
Herbicide Development
“Methyl 3-amino-6-chloropicolinate” is a key compound in the development of novel synthetic auxin herbicides . It’s used in the synthesis of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids, which have shown potent herbicidal activity . These compounds have been tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Structure-Activity Relationship Studies
This compound is also used in structure-activity relationship (SAR) studies . These studies help in understanding the relationship between the chemical structure of a molecule and its biological activity. In the case of “Methyl 3-amino-6-chloropicolinate”, SAR studies have guided the synthetic strategy for the development of new herbicides .
Molecular Docking Studies
“Methyl 3-amino-6-chloropicolinate” is used in molecular docking studies . These studies are crucial in drug discovery as they help in understanding how a compound interacts with its target protein. For instance, it has been found that a compound synthesized using “Methyl 3-amino-6-chloropicolinate” docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram .
Post-Emergence Herbicidal Activity
Compounds synthesized using “Methyl 3-amino-6-chloropicolinate” have shown better post-emergence herbicidal activity than picloram . This makes it a valuable compound in the development of herbicides that can control weeds after they have emerged from the soil .
Safety for Crops
“Methyl 3-amino-6-chloropicolinate” derived compounds have been found to be safe for crops like corn, wheat, and sorghum at certain dosages . This is an important aspect as it ensures that the herbicide does not harm the crops while controlling the weeds .
Molecular Dynamics Simulation
“Methyl 3-amino-6-chloropicolinate” is used in molecular dynamics simulations . These simulations help in understanding the stereochemistry, isomerism, hybridization, and orbitals of the compound .
Safety And Hazards
Methyl 3-amino-6-chloropicolinate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
methyl 3-amino-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDVQMFMAURKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730721 | |
| Record name | Methyl 3-amino-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-chloropicolinate | |
CAS RN |
866807-26-3 | |
| Record name | Methyl 3-amino-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)








![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)

